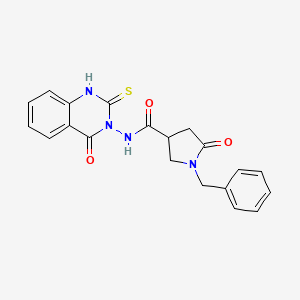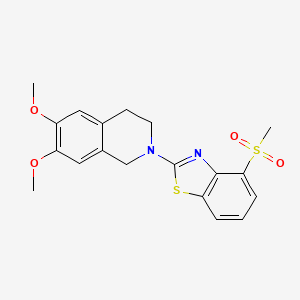![molecular formula C19H20ClN3O5S B6477083 5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2640972-26-3](/img/structure/B6477083.png)
5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a versatile and potent compound with a diverse range of applications in scientific research and industry. This article aims to delve into its synthesis, reactions, applications, and mechanisms of action, and compare it with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves several key steps:
Formation of 3-chloropyridin-4-yl derivative: : The chlorination of a pyridine ring, followed by the formation of an ether linkage with a suitable piperidine derivative.
Introduction of the sulfonyl group: : The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization to form the benzoxazole ring: : The final step involves cyclization to form the benzoxazole ring, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound usually involves optimized conditions to maximize yield and purity. This may include the use of catalysts, solvent systems, and temperature control to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Substitution reactions: : The presence of the sulfonyl and chloropyridine groups makes it reactive to nucleophilic substitution.
Oxidation and reduction: : It can be oxidized or reduced under specific conditions to yield various derivatives.
Cyclization and rearrangement: : Under certain conditions, it can undergo intramolecular cyclization or rearrangement reactions.
Common Reagents and Conditions
Oxidizing agents: : such as potassium permanganate or chromic acid.
Reducing agents: : such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: : such as ammonia, amines, or thiols for substitution reactions.
Major Products Formed
The reactions typically yield derivatives with altered functional groups, which can be further modified for specific applications in research and industry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules, contributing to advancements in material science and synthetic methodologies.
Biology
In biological research, it is used to investigate cellular mechanisms due to its interactions with biological macromolecules.
Medicine
Medicinally, it holds potential for drug development, particularly in targeting specific pathways or receptors involved in diseases.
Industry
In industry, it can be utilized in the development of specialty chemicals, agricultural products, and advanced materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic or biological effects. The exact mechanism often involves binding to active sites or altering protein function.
Comparison with Similar Compounds
Uniqueness
What sets 5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one apart is its multifunctional nature, allowing it to participate in a wide range of chemical and biological processes.
Similar Compounds
3-chloropyridin-4-yl derivatives: : Similar in their core structure but may lack the additional functional groups that enhance reactivity.
Sulfonyl-containing compounds: : Share the sulfonyl functional group but differ in their other structural elements and thus in their reactivity and applications.
Benzoxazole derivatives: : Share the benzoxazole ring but differ in their substituents, affecting their biological and chemical behavior.
Conclusion
This compound is a compound with broad applications in science and industry, boasting unique properties that make it a valuable tool in research and development. Its synthesis, reactivity, and applications highlight its significance in various fields, paving the way for future innovations and discoveries.
Properties
IUPAC Name |
5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-22-16-10-14(2-3-18(16)28-19(22)24)29(25,26)23-8-5-13(6-9-23)12-27-17-4-7-21-11-15(17)20/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRZIEPMAYHMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)COC4=C(C=NC=C4)Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6477008.png)
![3-(2-chlorophenyl)-5-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B6477016.png)
![1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6477024.png)
![4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6477030.png)
![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)
![N-[1-(diphenylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6477042.png)
![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)

![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)
![methyl N-[4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B6477076.png)
![2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6477091.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)

